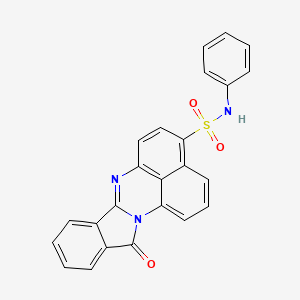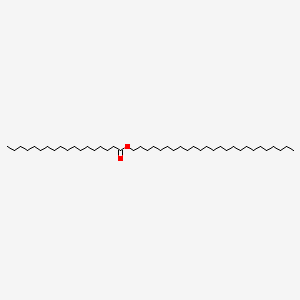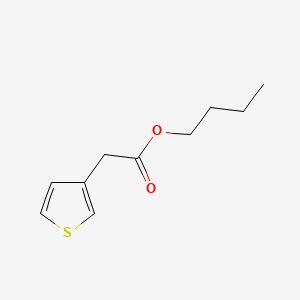
Butyl 3-thienylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-thienylacetate is an organic compound with the molecular formula C10H14O2S It is a thienyl derivative of butyl acetate, characterized by the presence of a thiophene ring attached to the acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-thienylacetate typically involves the esterification of 3-thienylacetic acid with butanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-thienylacetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like halogens, nitric acid, and alkyl halides, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl 3-thienylmethanol.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Butyl 3-thienylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of butyl 3-thienylacetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis to release the active thiophene derivative, which can then interact with cellular targets. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Lacks the thiophene ring, making it less reactive in certain chemical reactions.
3-Thienylacetic acid: Contains the thiophene ring but lacks the ester group, limiting its applications in esterification reactions.
Thiophene: A simpler structure without the ester group, used primarily in polymer chemistry.
Uniqueness
Butyl 3-thienylacetate is unique due to the presence of both the thiophene ring and the ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Propiedades
Número CAS |
94023-52-6 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
butyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H14O2S/c1-2-3-5-12-10(11)7-9-4-6-13-8-9/h4,6,8H,2-3,5,7H2,1H3 |
Clave InChI |
NMZFYSUKQWEIBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



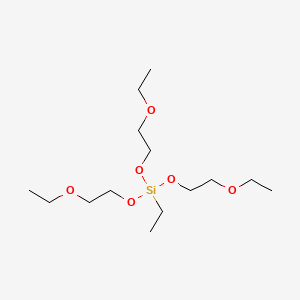
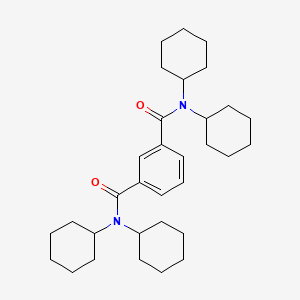
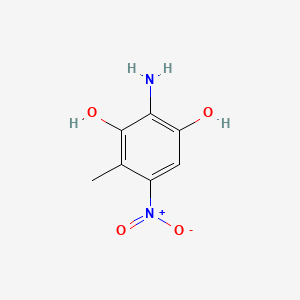
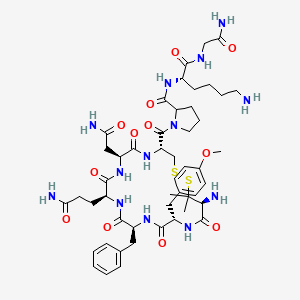
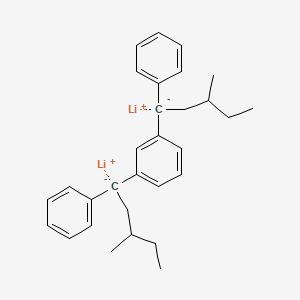
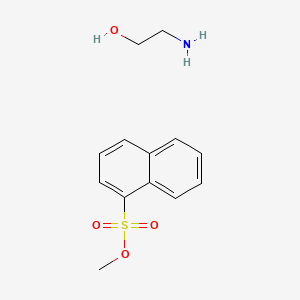
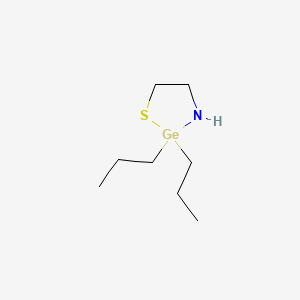

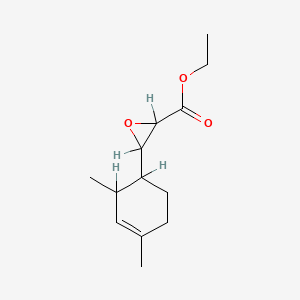
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
